4-Iodo-1-methyl-5-nitro-1H-imidazole
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Overview
Description
4-Iodo-1-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-5-nitro-1H-imidazole can be achieved through several methods. One common approach involves the iodination of 1-methyl-5-nitroimidazole. This reaction typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent to introduce the iodine atom at the 4-position of the imidazole ring .
Another method involves the nitration of 4-iodo-1-methylimidazole. This reaction uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and iodination reactions. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products include 4-azido-1-methyl-5-nitro-1H-imidazole or 4-thiocyanato-1-methyl-5-nitro-1H-imidazole.
Reduction: The major product is 4-iodo-1-methyl-5-amino-1H-imidazole.
Oxidation: The major product is 4-iodo-1-carboxy-5-nitro-1H-imidazole.
Scientific Research Applications
4-Iodo-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-5-nitro-1H-imidazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom and methyl group can also influence the compound’s binding affinity to molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methylimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Methyl-5-nitroimidazole:
4-Iodo-5-nitroimidazole: Lacks the methyl group, which can influence its solubility and biological activity.
Uniqueness
4-Iodo-1-methyl-5-nitro-1H-imidazole is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the iodine atom enhances its reactivity in substitution reactions, while the nitro group provides potential biological activity. The methyl group influences its solubility and overall stability .
Properties
CAS No. |
76529-47-0 |
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Molecular Formula |
C4H4IN3O2 |
Molecular Weight |
253.00 g/mol |
IUPAC Name |
4-iodo-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C4H4IN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3 |
InChI Key |
HYIXYWKRGGDKJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1[N+](=O)[O-])I |
Origin of Product |
United States |
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